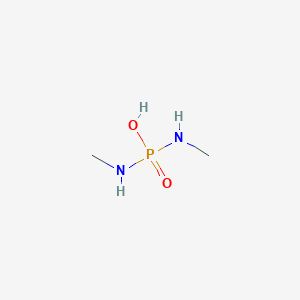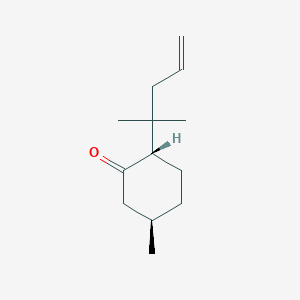
(2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexan-1-one is an organic compound with a complex structure, characterized by a cyclohexanone ring substituted with methyl and methylpent-4-en-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and appropriate alkylating agents.
Alkylation: The cyclohexanone undergoes alkylation with 2-methylpent-4-en-2-yl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Stereoselective Reduction: The resulting intermediate is subjected to stereoselective reduction using chiral catalysts to obtain the desired (2S,5R) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the alkylation and reduction steps efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing techniques like distillation, crystallization, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylpent-4-en-2-yl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
(2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexan-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexanol: Similar structure but with an alcohol group instead of a ketone.
(2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexane: Similar structure but fully saturated without the ketone group.
Uniqueness
(2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexan-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
74272-01-8 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(2S,5R)-5-methyl-2-(2-methylpent-4-en-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22O/c1-5-8-13(3,4)11-7-6-10(2)9-12(11)14/h5,10-11H,1,6-9H2,2-4H3/t10-,11-/m1/s1 |
InChI Key |
XFZWAFUIXSLQON-GHMZBOCLSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C(=O)C1)C(C)(C)CC=C |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



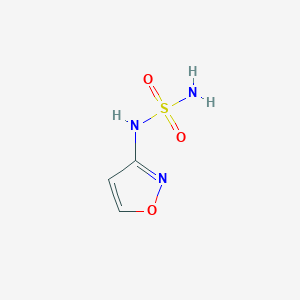
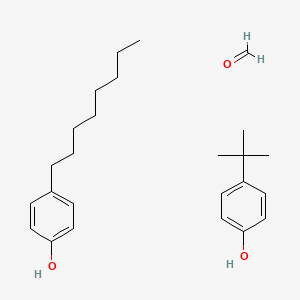


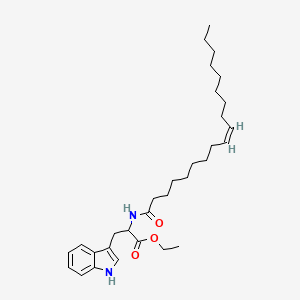
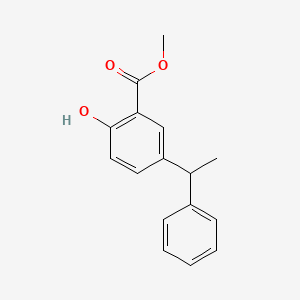
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)

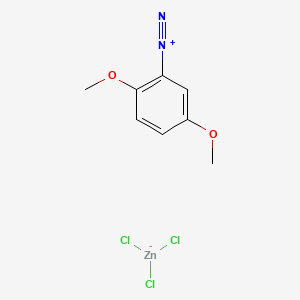

![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)

